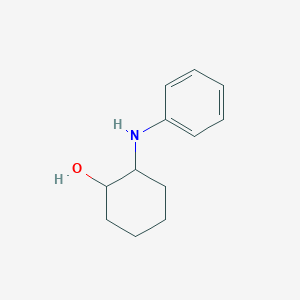
2-(Phenylamino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylamino)cyclohexanol is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a phenylamino group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylamino)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Phenylamino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexylamine derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
2-(Phenylamino)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)cyclohexanol involves its interaction with specific molecular targets. The phenylamino group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the phenylamino group.
Phenylcyclohexane: Contains a phenyl group but lacks the hydroxyl group.
Aniline: Contains the phenylamino group but lacks the cyclohexanol ring.
Uniqueness
2-(Phenylamino)cyclohexanol is unique due to the presence of both the phenylamino and cyclohexanol groups, which confer distinct chemical properties and reactivity.
Biological Activity
5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine, also known as a derivative of pyridine, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective agonist for nicotinic acetylcholine receptors (nAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine can be represented as follows:
- Molecular Formula : C10H15N3
- IUPAC Name : 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine
This compound is characterized by the presence of a pyridine ring substituted with a methylpyrrolidine moiety, which is believed to play a crucial role in its interaction with biological targets.
The primary mechanism of action for 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine involves its interaction with nAChRs, particularly the α4β2 subtype. Research has shown that compounds similar to this one can exhibit partial agonistic properties at these receptors, leading to modulation of neurotransmitter release and neuronal excitability. This mechanism is particularly relevant in the context of neuropharmacology and the treatment of conditions such as depression and cognitive disorders .
Binding Affinity and Selectivity
Studies indicate that 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine demonstrates high selectivity for α4β2-nAChRs over other nAChR subtypes. This selectivity is vital for minimizing side effects often associated with less selective compounds .
Antidepressant Effects
Research has highlighted the antidepressant-like effects of compounds related to 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine. In animal models, these compounds have been shown to reduce immobility in forced swim tests, suggesting an antidepressant effect comparable to traditional antidepressants like desipramine .
Neuroprotective Properties
The neuroprotective potential of this compound has also been investigated. By modulating nAChR activity, it may help in protecting neurons from excitotoxicity and promoting neurogenesis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Selectivity | Biological Activity |
|---|---|---|---|
| 5-(1-Methylpyrrolidin-2-yl)pyridin-3-amine | Partial Agonist | High for α4β2 | Antidepressant-like effects |
| Altinicline maleate | Agonist | Selective for α4β2 | Potential treatment for cognitive deficits |
| AMOP-H-OH | Partial Agonist | High for α4β2 | Antidepressant-like effects |
Properties
CAS No. |
38382-30-8 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-anilinocyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11-14H,4-5,8-9H2 |
InChI Key |
ABSZYEUMTNJQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















